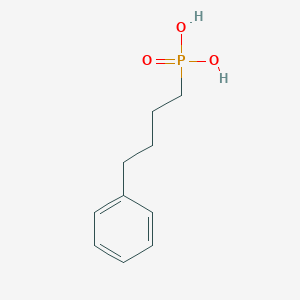

(4-Phenylbutyl)phosphonic acid

概述

描述

4-Phenylbutylphosphonic acid is a chemical compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . This compound is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .

Synthesis Analysis

Phosphonic acids, including 4-Phenylbutylphosphonic acid, can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .

Molecular Structure Analysis

The molecular formula of 4-Phenylbutylphosphonic acid is C10H15O3P . It has a molecular weight of 214.19800 .

Chemical Reactions Analysis

4-Phenylbutylphosphonic acid, like other phosphonic acids, is involved in various chemical reactions. Some of the most important processes in chemical and biological systems are acid-base reactions in aqueous solutions .

Physical And Chemical Properties Analysis

4-Phenylbutylphosphonic acid has a molecular weight of 214.20 g/mol . The exact mass and monoisotopic mass are 214.07588133 g/mol .

科学研究应用

Polymeric Electrolyte Membranes for Fuel Cells : Fluorinated poly(aryl ether) containing a phosphonic acid derivative shows excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity. These characteristics make it a candidate for polymeric electrolyte membranes in fuel cell applications (Liu et al., 2006).

Bioactive Properties and Medical Applications : Phosphonic acids have been used for their bioactive properties (as drugs or pro-drugs), for bone targeting, in the design of supramolecular or hybrid materials, functionalization of surfaces, analytical purposes, medical imaging, and as phosphoantigens (Sevrain et al., 2017).

Selective Enrichment of Uranium(VI) : Phosphonate-derivatized polystyrene–divinylbenzene-based resins show high sorption capacity and selectivity for uranium(VI), making them suitable for extraction and enrichment applications (Merdivan et al., 1999).

Synthesis of Metal Bisphosphonates : Bisphosphonic acid and its derivatives are used as precursors in the synthesis of metal bisphosphonates, which have applications in various fields including chemistry and physics (Gómez-Alcántara et al., 2004).

Antibodies Against Organophosphorus Pesticides : Phosphonic acid is used as a generic hapten in generating broad specificity antibodies against a group of organophosphorus pesticides (Alcocer et al., 2000).

Proton-Conducting Membranes in Fuel Cells : Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] are potential candidates for use as proton-conducting membranes in fuel cells (Allcock et al., 2002).

Controlling Surface/Interface Properties in Material Synthesis : Phosphonic acids are used for controlling surface and interface properties in hybrid or composite materials, electronic devices, and in the synthesis of nanomaterials (Guerrero et al., 2013).

Synthesis and Characterization of Microporous Aluminum Bisphosphonates : Bisphosphonates of trivalent elements have been prepared under different synthetic conditions to induce microporosity. These materials have applications in areas requiring specific surface and acid properties (Gómez-Alcántara et al., 2006).

安全和危害

未来方向

The future development directions of bioelectrocatalysis, which involves the use of materials derived from biological systems as catalysts to catalyze the redox reactions occurring at an electrode, are suggested . This field combines the advantages of biocatalysis and electrocatalysis, allowing it to provide an excellent opportunity for sustainable green chemistry .

属性

IUPAC Name |

4-phenylbutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOFGDOSMWTOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546771 | |

| Record name | (4-Phenylbutyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenylbutyl)phosphonic acid | |

CAS RN |

46348-61-2 | |

| Record name | (4-Phenylbutyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

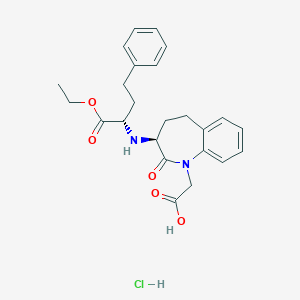

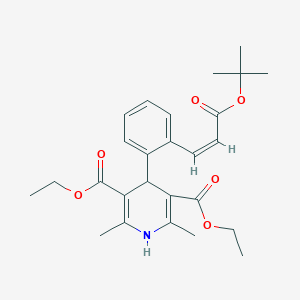

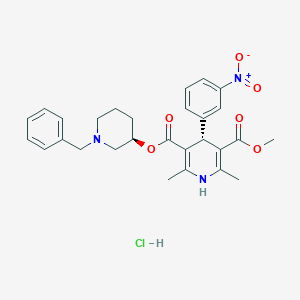

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

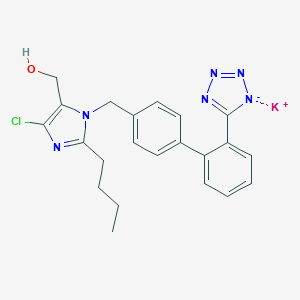

![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)

![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)

![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)